Ethyl 2-aminohex-5-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

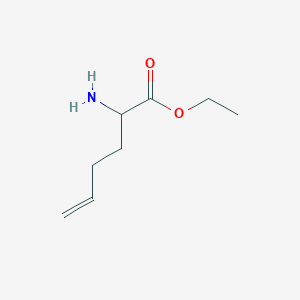

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminohex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,7H,1,4-6,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQJLTLJINLIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-aminohex-5-enoate

This technical guide provides a comprehensive analysis of Ethyl 2-aminohex-5-enoate , a critical non-canonical amino acid derivative used extensively in peptide therapeutics and macrocyclization strategies.

A Versatile Scaffold for Peptidomimetics and Macrocyclization

Executive Summary

This compound (commonly referred to as Allylglycine Ethyl Ester ) is an

Key Utility: Precursor for RCM-based peptide stapling; PLP-dependent enzyme probe. Critical Safety Note: The hydrolyzed free acid (Allylglycine) is a potent convulsant (GABA antagonist/PLP inhibitor). Strict containment protocols are required.[1]

Chemical Identity & Physiochemical Profile[1][4][5][6][7][8][9][10]

The compound exists primarily in two forms: the volatile free base (liquid) and the stable hydrochloride salt (solid). For storage and stability, the HCl salt is the standard commercial form.

Identification Data

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | Allylglycine ethyl ester |

| CAS Number | 360059-80-9 (Racemic) / 143414-95-1 (S-isomer HCl) |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol (Free Base) / 193.67 g/mol (HCl Salt) |

| SMILES | CCOC(=O)C(N)CC=C |

Physical Properties

| Parameter | Value (Free Base) | Value (HCl Salt) |

| Physical State | Colorless to pale yellow liquid | White to off-white hygroscopic solid |

| Boiling Point | ~65–70 °C at 0.5 mmHg (Predicted) | N/A (Decomposes) |

| Melting Point | < 0 °C | 125–130 °C (Decomposition) |

| Density | 0.96 g/cm³ | N/A |

| Solubility | Soluble in DCM, EtOAc, EtOH | Soluble in Water, Methanol, DMSO |

Synthetic Routes & Production

For research applications requiring high enantiomeric purity (e.g., peptide drugs), stereoselective synthesis is mandatory. The Schöllkopf Bis-Lactim Ether method is the gold standard for generating the (S)-enantiomer with high enantiomeric excess (>95% ee).

Asymmetric Synthesis (Schöllkopf Method)

This route utilizes a chiral auxiliary derived from L-Valine to direct the stereochemistry of the incoming allyl group.

Protocol Logic:

-

Auxiliary Formation: Condensation of Glycine and L-Valine forms a cyclic diketopiperazine, which is converted to the bis-lactim ether.[2]

-

Stereoselective Alkylation: Treatment with n-Butyllithium (n-BuLi) generates a planar enolate. The bulky isopropyl group of the valine scaffold shields one face, forcing the allyl bromide electrophile to attack from the opposite side (trans to the isopropyl group).

-

Hydrolysis: Mild acidic hydrolysis cleaves the auxiliary, releasing the chiral amino acid ester.

DOT Diagram: Stereoselective Synthesis Workflow

Figure 1: The steric bulk of the valine isopropyl group directs the allylation to the 'trans' face, ensuring (S)-stereochemistry.

Racemic Synthesis (Acetamidomalonate Route)

For non-clinical applications or bulk intermediate production, the acetamidomalonate route is cost-effective.

-

Reagents: Diethyl acetamidomalonate + 4-Bromo-1-butene + NaOEt.

-

Mechanism: Enolate alkylation followed by acid-catalyzed decarboxylation and esterification.

Reactivity & Applications in Drug Discovery[1]

The terminal alkene at the

Ring-Closing Metathesis (RCM)

Incorporating two residues of this compound (or its protected Fmoc analog) at positions

Mechanism of Action:

-

Pre-organization: The peptide folds into an

-helix, bringing the two pendant alkene chains into proximity. -

Catalytic Cycle: The Ruthenium carbene (Grubbs I/II) initiates a [2+2] cycloaddition with one alkene, releasing ethylene gas (driving force).

-

Staple Formation: The catalyst engages the second alkene, closing the ring and forming a hydrocarbon "staple" that locks the helical conformation.

DOT Diagram: Peptide Stapling Workflow

Figure 2: The entropic release of ethylene gas drives the equilibrium toward the formation of the stable macrocycle.

Biological Probe Reactivity (PLP Inhibition)

The free acid form (Allylglycine) acts as a suicide inhibitor for Pyridoxal Phosphate (PLP)-dependent enzymes, such as Glutamate Decarboxylase (GAD).

-

Mechanism: The enzyme attempts to process the amino acid, but the

-double bond facilitates a latent nucleophilic attack on the PLP cofactor, covalently modifying and inactivating the enzyme. -

Application: Used to model epilepsy in rodents by depleting GABA levels.

Handling, Stability & Safety

Danger: Convulsant Risk While the ethyl ester is less biologically active than the free acid due to poor blood-brain barrier penetration, metabolic hydrolysis in vivo or accidental hydrolysis in the lab releases Allylglycine , a potent convulsant.

Safety Protocols

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Inhalation: Avoid breathing vapors of the free base; it is volatile and can act as a respiratory irritant.

-

Waste Disposal: Segregate as hazardous organic waste. Do not mix with strong acids or bases to prevent inadvertent hydrolysis.

Storage Conditions

-

HCl Salt: Store at +2°C to +8°C. Hygroscopic – keep under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Free Base: Store at -20°C. Prone to oxidation and polymerization of the terminal alkene over time.

References

-

Schöllkopf, U., et al. (1981).[3] Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Agent.[3] Angewandte Chemie International Edition. Link

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalent Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

-

Meldrum, B. S., et al. (1979). Allylglycine: Mechanism of Convulsant Action. Neuroscience Letters. Link

-

PubChem Compound Summary. (2024). This compound.[4] National Center for Biotechnology Information. Link

-

Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science. Link

Sources

Technical Monograph: L-Homoallylglycine Ethyl Ester

This technical monograph details the chemical identity, synthesis, and bioorthogonal utility of L-Homoallylglycine Ethyl Ester , a critical non-canonical amino acid derivative used in protein engineering and "click" chemistry.

CAS Number: 360059-80-9 (Free Base) / Generic HCl salts often cited as derivatives. Primary Utility: Bioorthogonal Labeling, Peptidomimetics, Methionine Surrogate Engineering.

Executive Summary

L-Homoallylglycine (HAG) ethyl ester is the ethyl-protected derivative of L-homoallylglycine (2-amino-5-hexenoic acid). It serves as a vital intermediate in the synthesis of alkene-functionalized peptides and as a precursor for Met-tRNA synthetase engineering. Unlike its lower homolog L-allylglycine, the homoallyl side chain (

This guide focuses on the ethyl ester form, often preferred for its enhanced solubility in organic solvents during peptide coupling and as a stable storage form prior to saponification or direct use in segment condensation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The distinction between "allyl", "homoallyl", and "beta-homo" variants is critical for experimental success. L-Homoallylglycine is an

Table 1: Compound Specifications

| Property | Data |

| Chemical Name | Ethyl (S)-2-amino-5-hexenoate |

| CAS Number | 360059-80-9 (Free Base) |

| Synonyms | L-HAG ethyl ester; Ethyl L-homoallylglycinate |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| Structure (SMILES) | C=CCCC(N)C(=O)OCC |

| Chirality | L-isomer ( |

| Solubility | Soluble in EtOH, MeOH, DMSO, DCM; Sparingly soluble in water (unless protonated) |

| pKa (est.) |

Critical Note on Nomenclature: Do not confuse with L-

-homoallylglycine (a-amino acid) or L-allylglycine (one carbon shorter). The "homo" prefix here indicates the extension of the side chain by one methylene unit relative to allylglycine, not the backbone extension.

Synthesis & Production Logic

The synthesis of L-homoallylglycine ethyl ester typically follows a chiral auxiliary-mediated alkylation to ensure high enantiomeric excess (

Mechanistic Pathway

-

Chiral Template Formation: Use of a Ni(II)-complex (e.g., Ni-BPB) or Schöllkopf bis-lactim ether to mask the glycine enolate.

-

Asymmetric Alkylation: Electrophilic attack using 4-bromo-1-butene. The auxiliary blocks one face of the enolate, forcing

-configuration. -

Hydrolysis & Protection: Acid hydrolysis releases the free amino acid, which is then esterified with ethanol/thionyl chloride.

Figure 1: Stereoselective synthesis workflow for L-homoallylglycine ethyl ester.

Bioorthogonal Utility & Applications

L-Homoallylglycine is a "minimalist" bioorthogonal handle. Unlike bulky azide or alkyne groups, the alkene side chain is metabolically stable and small enough to be accepted by wild-type or engineered translational machinery.

Methionine Surrogate Engineering

In auxotrophic E. coli strains (e.g., B834(DE3)), L-HAG (hydrolyzed from the ester) competes with Methionine for activation by Met-tRNA synthetase (MetRS) .

-

Wild-Type MetRS: Accepts HAG with reduced efficiency (

approx. 100-fold lower than Met). -

Engineered MetRS (L13G mutation): Enlarges the binding pocket to accommodate the homoallyl chain, allowing near-quantitative replacement of Met residues in expressed proteins.

Thiol-Ene "Click" Ligation

The terminal alkene of HAG undergoes radical-mediated addition with thiols (cysteine or thiol-tags). This reaction is:

-

Photo-inducible: Triggered by UV (365 nm) and a photoinitiator (e.g., VA-044).

-

Highly Specific: Occurs rapidly in aqueous buffers without metal catalysts (unlike CuAAC).

Figure 2: Mechanism of Thiol-Ene ligation on the HAG side chain.

Experimental Protocols

Protocol A: Synthesis of L-Homoallylglycine Ethyl Ester HCl

Use this protocol to convert the free acid (commercially available or synthesized) into the ethyl ester.

Reagents: L-Homoallylglycine (1.0 eq), Thionyl Chloride (

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add Absolute Ethanol (0.5 M concentration relative to amino acid).

-

Activation: Cool ethanol to

in an ice bath. Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic evolution of HCl gas. -

Addition: Add solid L-Homoallylglycine in one portion.

-

Reflux: Remove ice bath and heat to reflux (

) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1; Stain: Ninhydrin). -

Workup: Concentrate in vacuo to a viscous oil. Co-evaporate with toluene (

) to remove residual -

Crystallization: Triturate the oil with cold diethyl ether to precipitate the L-HAG ethyl ester hydrochloride as a white solid.

-

Validation:

(

Protocol B: Bioorthogonal Labeling (Thiol-Ene)

For labeling HAG-incorporated proteins.

-

Buffer: PBS, pH 7.4 (degassed).

-

Reactants:

-

Protein-HAG (

). -

Thiol-Label (e.g., Biotin-SH,

eq). -

Photoinitiator: VA-044 (

).

-

-

Reaction: Mix components in a quartz cuvette or clear tube.

-

Irradiation: Expose to 365 nm UV light (low intensity handheld lamp) for 15–30 minutes at room temperature.

-

Quench: Add DTT (

) or perform desalting/dialysis immediately to remove excess thiol.

References

-

Synthesis & Polymerization: Perlin, P., Gharakhanian, E. G., & Deming, T. J. (2018).[1] Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides.[1][2] Chemical Communications, 54(48), 6196-6199.[1] [Link]

- Met-Surrogate Engineering: Link, A. J., Mock, M. L., & Tirrell, D. A. (2003). Non-canonical amino acids in protein engineering. Current Opinion in Biotechnology, 14(6), 603-609.

-

Bioorthogonal Chemistry: Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

Sources

Engineering the Third Dimension: A Technical Guide to Non-Proteinogenic Amino Acid Building Blocks

Executive Summary

The pharmaceutical landscape is shifting from the "Rule of 5" (small molecules) to the "Rule of 2" (biologics and macrocycles). In this transition, Non-Proteinogenic Amino Acids (NPAAs) serve as the critical bridge. Unlike the standard 20 canonical amino acids, NPAAs offer expanded chemical space, enabling the design of peptidomimetics with enhanced proteolytic stability, membrane permeability, and precise conformational control. This guide provides a technical roadmap for the selection, synthesis, and incorporation of NPAAs in drug discovery.

Part 1: Structural Classes & Pharmacological Utility

The utility of NPAAs lies in their ability to manipulate the physicochemical properties of a peptide backbone.[1] We categorize them not just by structure, but by the "problem" they solve in drug design.

Conformational Constraint ( -disubstitution)

-

Key Example: Aminoisobutyric acid (Aib).

-

Mechanism: The gem-dimethyl effect restricts rotation around the

and -

Utility: Induces

-helical or

Backbone Modification (N-alkylation)

-

Key Example: N-methyl-L-alanine.

-

Mechanism: Removes the hydrogen bond donor from the amide backbone.

-

Utility:

-

Permeability: Reduces the desolvation energy required to cross lipophilic membranes (critical for oral bioavailability).

-

Stability: Sterically blocks proteases from accessing the peptide bond.

-

Side Chain Expansion

-

Key Examples: Homophenylalanine, Napthylalanine.

-

Utility: Extends the reach of pharmacophores into deep hydrophobic pockets often found in Protein-Protein Interaction (PPI) interfaces.

Table 1: Comparative Utility of NPAA Classes

| NPAA Class | Representative Structure | Primary Structural Effect | Pharmacological Benefit |

| Aib, | Helical induction ( | Increased receptor affinity (entropic) | |

| N-Alkyl | N-Me-Ala, N-Me-Leu | cis/trans amide isomerization | Oral bioavailability, Protease resistance |

| Extended backbone | Formation of stable "Foldamers" | ||

| Cyclic | 1-Aminocyclopropanecarboxylic acid (Ac3c) | Rigid | High selectivity for specific GPCR states |

Part 2: Synthetic Methodologies (The "Make")

While many NPAAs are commercially available, accessing novel chiral building blocks requires robust asymmetric synthesis.

Chemical Synthesis: Asymmetric Phase Transfer Catalysis (PTC)

For creating novel

Mechanism:

-

Substrate: O'Donnell Schiff base (glycine imine ester).

-

Catalyst:

-symmetric chiral quaternary ammonium salt. -

Process: The catalyst forms a tight ion pair with the enolate of the Schiff base, blocking one face of the molecule and forcing the electrophile (alkyl halide) to attack from the opposite side.

Biological Synthesis: Genetic Code Expansion (GCE)

For incorporation into larger proteins (>50 AA), chemical synthesis is limiting. GCE repurposes the amber stop codon (TAG).[2]

Workflow:

-

Orthogonal Pair: An engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (

) that do not cross-react with the host (e.g., E. coli) machinery. -

Suppression: The ribosome encounters the UAG codon, and instead of terminating, incorporates the NPAA charged onto the orthogonal tRNA.

Part 3: Incorporation Strategies (The "Use")

The most common failure point in NPAA utilization is the Solid-Phase Peptide Synthesis (SPPS) coupling step. Steric bulk from

Protocol: Coupling Sterically Hindered Amino Acids (e.g., Aib-Aib junctions)

Causality: Standard reagents (HBTU/HCTU) activate carboxylates via OBt esters. For hindered systems (Aib), the nucleophilic attack by the amine is too slow, leading to active ester hydrolysis or racemization before coupling occurs.

Self-Validating Protocol:

-

Resin Selection: Use ChemMatrix (PEG-based) resin instead of Polystyrene.

-

Reasoning: Better swelling allows reagents to access sterically crowded sites.

-

-

Coupling Reagent: Use HATU or COMU with HOAt .

-

Reasoning: The 7-aza-benzotriazole (At) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the coupling rate by ~10-100x compared to HBTU.

-

-

Conditions:

-

Temperature: 75°C (Microwave or conventional heating). Heat provides the kinetic energy to overcome the steric barrier.

-

Base: DIEA (2 equiv) or TMP (2,4,6-trimethylpyridine) to prevent racemization of Cys/His if present.

-

-

Validation (The Checkpoint):

-

Do NOT use Kaiser Test: It often gives false negatives for hindered amines.

-

Use Chloranil Test: For secondary amines (N-methyl).

-

Gold Standard:Micro-cleavage. Remove ~20 beads, treat with 50uL TFA for 15 mins, and inject supernatant into LC-MS. Only proceed if the mass corresponds to Product + New AA.

-

Diagram: SPPS Decision Logic for NPAAs

Caption: Decision logic for incorporating sterically hindered non-proteinogenic amino acids in SPPS.

Part 4: Case Studies in Drug Design

Semaglutide (GLP-1 Agonist)

-

Challenge: Native GLP-1 is degraded by DPP-4 enzyme at the Ala2 position (half-life < 2 mins).

-

NPAA Solution: Substitution of Ala8 with Aib (Aminoisobutyric acid).

-

Outcome: The gem-dimethyl group of Aib creates a steric clash with the active site of DPP-4, preventing cleavage while maintaining receptor activation. This extends the half-life to ~1 week (in combination with fatty acid acylation).

Cyclosporine A (Immunosuppressant)

-

Challenge: Passive diffusion of a cyclic undecapeptide across the cell membrane.

-

NPAA Solution: Extensive N-methylation (7 out of 11 residues).

-

Outcome: N-methylation removes solvent-exposed hydrogen bond donors (HBDs). This allows the molecule to adopt a "chameleon" conformation—hiding polar groups internally when passing through the lipid bilayer, then exposing them to bind the target (cyclophilin) in the cytosol.

Part 5: Future Directions - The Expanded Genetic Code

The frontier of NPAA science moves beyond chemical synthesis into Synthetic Biology .

Diagram: Genetic Code Expansion Workflow

Caption: Workflow for site-specific incorporation of NPAAs via amber suppression.

References

-

Review of NPAAs in Peptide Therapeutics: D'Souza, C., et al. (2020).[3][4] "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." Amino Acids, 52, 1107–1124. [Link]

-

Asymmetric Synthesis of Alpha-Methyl Amino Acids: Zhu, Y., et al. (2011).[5] "Asymmetric Syntheses of α-Methyl γ-Amino Acid Derivatives." The Journal of Organic Chemistry, 76(18), 7449–7457.[5] [Link]

-

SPPS Protocols for Hindered Amino Acids: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]

-

Genetic Code Expansion: Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 510, 205–213. [Link]

-

Maruoka Catalyst Methodology: Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266. [Link]

Sources

- 1. Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design [mdpi.com]

- 2. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric syntheses of α-methyl γ-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-Amino-5-hexenoate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed the evolution of synthetic methodologies and the increasing demand for novel molecular building blocks in drug discovery. Unnatural amino acids, in particular, represent a frontier of chemical diversity, offering unique structural motifs to probe biological systems and design next-generation therapeutics. This guide focuses on a promising yet under-documented member of this class: ethyl 2-amino-5-hexenoate. Its structure, featuring a terminal vinyl group and a chiral alpha-carbon, presents a compelling scaffold for medicinal chemists. This document aims to provide a comprehensive technical overview, synthesizing available data with field-proven insights to empower researchers in their pursuit of innovative drug candidates.

Molecular Structure and Physicochemical Properties

Ethyl 2-amino-5-hexenoate is a non-proteinogenic amino acid ester. Its core structure consists of a six-carbon chain with a terminal double bond between carbons 5 and 6, an amino group at the alpha-position (carbon 2), and an ethyl ester functionality. The presence of a stereocenter at the alpha-carbon means that the molecule can exist as two enantiomers, (R)- and (S)-ethyl 2-amino-5-hexenoate.

| Identifier | Value |

| IUPAC Name | ethyl 2-aminohex-5-enoate[1] |

| CAS Number | 360059-80-9[1] |

| Molecular Formula | C8H15NO2[1] |

| Molecular Weight | 157.21 g/mol [1] |

| SMILES | C=CCCC(N)C(=O)OCC[1] |

| InChI Key | LIQJLTLJINLIAF-UHFFFAOYSA-N |

A 2D representation of the chemical structure of ethyl 2-amino-5-hexenoate.

Caption: 2D Structure of Ethyl 2-amino-5-hexenoate.

Synthesis Strategies: A Focus on Enantioselectivity

The synthesis of unnatural amino acids like ethyl 2-amino-5-hexenoate presents the dual challenges of constructing the carbon skeleton and controlling the stereochemistry at the α-carbon. Given the crucial role of chirality in biological activity, enantioselective synthesis is of paramount importance.

Plausible Synthetic Approach: Asymmetric Allylation of a Glycine Equivalent

A logical and efficient strategy for the enantioselective synthesis of ethyl 2-amino-5-hexenoate involves the asymmetric allylation of a glycine-derived Schiff base. This approach leverages well-established methodologies in amino acid synthesis.

Conceptual Workflow:

Caption: Conceptual workflow for the asymmetric synthesis of ethyl 2-amino-5-hexenoate.

Detailed Protocol (Hypothetical, based on established methods):

Step 1: Formation of the Glycine Schiff Base Ethyl Ester

-

To a solution of glycine ethyl ester hydrochloride in dichloromethane, add an equimolar amount of a suitable imine-forming ketone (e.g., benzophenone) and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the formation of the Schiff base is complete, as monitored by thin-layer chromatography (TLC).

-

The rationale for using a Schiff base is to protect the amino group and activate the α-carbon for deprotonation, facilitating the subsequent alkylation.

Step 2: Enantioselective Phase-Transfer Catalyzed Allylation

-

To a biphasic system of toluene and aqueous sodium hydroxide, add the glycine Schiff base and a chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid).

-

Add allyl bromide dropwise at a controlled temperature (e.g., 0 °C) to initiate the allylation.

-

The choice of a chiral phase-transfer catalyst is critical for inducing asymmetry and controlling the stereochemical outcome of the reaction. The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, which is then preferentially attacked by the allyl bromide from one face.

Step 3: Deprotection to Yield the Final Product

-

After completion of the allylation, the reaction mixture is worked up, and the protected product is isolated.

-

The Schiff base protecting group is then removed by mild acidic hydrolysis (e.g., with citric acid or dilute HCl).

-

Purification by column chromatography on silica gel would then yield the desired enantiomer of ethyl 2-amino-5-hexenoate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-5 (vinyl) | 5.7 - 5.9 | ddt | J ≈ 17, 10, 7 |

| H-6 (vinyl, trans) | 5.0 - 5.1 | d | J ≈ 17 |

| H-6 (vinyl, cis) | 4.9 - 5.0 | d | J ≈ 10 |

| O-CH₂ (ethyl) | 4.1 - 4.3 | q | J ≈ 7 |

| H-2 (α-proton) | 3.5 - 3.7 | t | J ≈ 6 |

| H-4 | 2.0 - 2.2 | m | |

| H-3 | 1.6 - 1.8 | m | |

| NH₂ | 1.5 - 2.5 | br s | |

| CH₃ (ethyl) | 1.2 - 1.4 | t | J ≈ 7 |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | 173 - 175 |

| C-5 (vinyl) | 137 - 139 |

| C-6 (vinyl) | 115 - 117 |

| O-CH₂ (ethyl) | 60 - 62 |

| C-2 (α-carbon) | 55 - 57 |

| C-4 | 32 - 34 |

| C-3 | 28 - 30 |

| CH₃ (ethyl) | 14 - 15 |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |

| C-H stretch (sp² vinyl) | 3010 - 3095 |

| C-H stretch (sp³) | 2850 - 3000 |

| C=O stretch (ester) | 1730 - 1750 |

| C=C stretch (vinyl) | 1640 - 1680 |

| C-N stretch | 1020 - 1250 |

| C-O stretch (ester) | 1000 - 1300 |

Mass Spectrometry (Predicted)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 157 would be expected. Common fragmentation patterns for amino acid esters would include the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 112, and the loss of the entire ester group (-COOC₂H₅, 73 Da) to give a fragment at m/z 84. The presence of the terminal alkene may also lead to characteristic fragmentation patterns involving the allyl group.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of ethyl 2-amino-5-hexenoate make it a valuable building block for the synthesis of a variety of biologically active molecules.

Precursor to Neuroactive Compounds

Ethyl 2-amino-5-hexenoate is a direct precursor to 4-amino-5-hexenoic acid, also known as vigabatrin. Vigabatrin is an irreversible inhibitor of GABA transaminase, the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[2][3] By increasing GABA levels in the brain, vigabatrin is used as an antiepileptic medication.[2][3] The ethyl ester form can be considered a prodrug of vigabatrin, potentially offering altered pharmacokinetic properties.

Mechanism of Action of Vigabatrin:

Caption: Simplified schematic of the mechanism of action of vigabatrin.

Incorporation into Peptides and Peptidomimetics

The vinyl group of ethyl 2-amino-5-hexenoate serves as a versatile chemical handle for further modifications. It can participate in a variety of chemical reactions, including:

-

Metathesis: For the formation of macrocycles or for linking to other molecules.

-

Michael Addition: To introduce a wide range of functional groups.

-

Click Chemistry: After conversion to an azide or alkyne.

This reactivity allows for its incorporation into peptides to create peptidomimetics with novel properties, such as enhanced stability, altered conformation, or the ability to be conjugated to other molecules.

A Scaffold for Fragment-Based Drug Discovery

As a small, functionalized molecule, ethyl 2-amino-5-hexenoate can serve as a starting point in fragment-based drug discovery campaigns. The amino acid backbone provides a familiar motif for interaction with biological targets, while the vinyl group offers a vector for fragment evolution and linking.

Conclusion and Future Perspectives

Ethyl 2-amino-5-hexenoate represents a valuable, yet underexplored, building block in the medicinal chemist's toolbox. Its straightforward, albeit challenging, enantioselective synthesis and the versatile reactivity of its terminal vinyl group open up numerous avenues for the design and synthesis of novel therapeutic agents. Further research into the specific biological activities of its enantiomers and its utility in the synthesis of complex molecules is warranted. As the demand for chemical novelty in drug discovery continues to grow, we can expect to see compounds like ethyl 2-amino-5-hexenoate play an increasingly important role in the development of next-generation medicines.

References

-

A Preliminary Investigation into the Influence of Low-Intensity Natural Mid-Infrared and Far-Infrared/Near-Microwave Emissions on the Aroma and Flavor of a Young Dry Red Wine. MDPI. Available at: [Link]

-

Ethyl hexanoate | C8H16O2 | CID 31265. PubChem. Available at: [Link]

-

Vigabatrin. PubMed. Available at: [Link]

-

Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). ResearchGate. Available at: [Link]

-

Design and Mechanism of Tetrahydrothiophene-based GABA Aminotransferase Inactivators. PubMed. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. ResearchGate. Available at: [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]

- Novel process for preparing 4-amino-5-hexenoic acid. European Patent Office.

-

NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. Available at: [Link]

- Process for preparing 4-amino-5-hexenoic acid from succinimide. European Patent Office.

-

Molecular ion fragments of ethyl hexanoate mixtures. The mass spectrum... ResearchGate. Available at: [Link]

-

2-Amino-5-phosphonovalerate (2APV), a potent and selective antagonist of amino acid-induced and synaptic excitation. PubMed. Available at: [Link]

-

Vigabatrin | C6H11NO2 | CID 5665. PubChem. Available at: [Link]

-

ethyl 2-hexenoate, 1552-67-6. The Good Scents Company. Available at: [Link]

-

13 C NMR spectrum of compound 5. ResearchGate. Available at: [Link]

-

Ethyl crotonate. Magritek. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

ethyl hexanoate, 123-66-0. The Good Scents Company. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

Sources

Part 1: Executive Technical Summary

Advanced Engineering of Alpha-Amino Acid Alkene Derivatives: Synthesis, Stapling, and Therapeutic Utility

In the landscape of modern drug discovery,

For the medicinal chemist, these derivatives are not merely building blocks but strategic tools to overcome the "undruggable" nature of protein-protein interactions (PPIs). By introducing olefinic side chains, researchers can leverage Ring-Closing Metathesis (RCM) to "staple" peptides into bioactive

This guide moves beyond basic definitions to provide a rigorous, field-tested framework for synthesizing these derivatives and applying them in high-fidelity peptide stapling workflows.

Part 2: Structural Classes & Synthetic Architectures

The utility of alkene-containing amino acids is dictated by the distance of the double bond from the

-Unsaturated ( -Dehydroamino Acids)

-

Structure: The double bond is conjugated to the carbonyl (e.g., Dehydroalanine).

-

Utility: Michael acceptors for covalent modification of cysteine residues in active sites; rigidifying elements in

-turns. -

Synthesis: Often accessed via the Horner-Wadsworth-Emmons (HWE) reaction or elimination of

-hydroxy/

-Unsaturated (Vinylglycine)[2]

-

Structure: The alkene is adjacent to the

-carbon. -

Utility: Mechanism-based "suicide" inhibitors.[1] They undergo enzymatic isomerization to forming electrophilic imines that covalently trap PLP-dependent enzymes (e.g., transaminases).

-

Synthesis Insight: Direct alkylation is prone to racemization. The Rapoport Method (pyrolysis of methionine sulfoxide) or Hanessian’s route (from L-glutamic acid) are preferred for preserving optical purity.

-Unsaturated (Allylglycine) & Beyond

-

Structure: Isolated alkene tethered by methylene spacers.

-

Utility: The gold standard for Peptide Stapling . The flexibility of the tether allows for

or -

Synthesis Insight: Enantioselective alkylation of glycine enolates using the Maruoka catalyst (chiral phase-transfer catalyst) allows for scalable access to Fmoc-protected derivatives.

Part 3: The Stapled Peptide Revolution (Application Focus)

The "stapling" of peptides addresses the entropic penalty of binding. A linear peptide in solution is an ensemble of random coils. By covalently linking side chains, we pre-organize the peptide into its bioactive helical conformation.

Thermodynamic Causality:

Part 4: Experimental Protocols

Protocol A: Enantioselective Synthesis of L-Vinylglycine

Target: A suicide substrate for PLP-enzymes. Rationale: We utilize the L-Homoserine Lactone route.[1] This method avoids the high risk of racemization seen in direct vinylation of glycine enolates.

Reagents:

-

L-Homoserine lactone hydrobromide

-

Di-tert-butyl dicarbonate (

) -

Diphenyl diselenide (

) / -

Sodium periodate (

)

Step-by-Step Workflow:

-

Protection: Treat L-homoserine lactone with

and-

Checkpoint: Monitor via TLC (visualize with ninhydrin). Product should be UV active if co-spotted, but mainly visualized by stain.

-

-

Ring Opening (Selenylation): Generate sodium phenylselenolate in situ by reducing

with -

Oxidative Elimination: Cool the solution to

. Add-

Causality: This oxidizes the selenium to a selenoxide (

).

-

-

Pyrolysis: The selenoxide undergoes spontaneous syn-elimination at room temperature (or mild heating) to yield the terminal alkene (Vinylglycine) and benzeneselenenic acid.

-

Purification: Acidify to pH 2 and extract with EtOAc. Flash chromatography yields

-Boc-L-vinylglycine.

Protocol B: Solid-Phase Ring-Closing Metathesis (RCM)

Target: Stabilization of an

Reagents:

-

Resin-bound peptide containing two allyl-functionalized residues (e.g., Fmoc-S5-OH).

-

Grubbs I Catalyst (Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride).

-

Solvent: 1,2-Dichloroethane (DCE). Note: DCE is preferred over DCM due to its higher boiling point (

), allowing for thermal acceleration.

Step-by-Step Workflow:

-

Preparation: Swell the resin (100 mg) in dry DCE for 20 minutes under inert gas (

or Ar).-

Critical Control: Oxygen poisons the ruthenium catalyst. Degas all solvents thoroughly.

-

-

Catalyst Addition: Dissolve Grubbs I catalyst (20 mol% relative to peptide) in degassed DCE (2 mL). Add to the resin.[3]

-

Reaction: Agitate at room temperature for 2 hours.

-

Optimization: For difficult sequences, microwave irradiation at

for 15 minutes can drive the reaction.

-

-

Cycling: Drain the solvent. Repeat Step 2 and 3 with fresh catalyst.

-

Why? The "Sting in the Tail" effect—ethylene gas byproduct can regenerate the active species, but catalyst decomposition often stalls the reaction. A double coupling strategy ensures >95% conversion.

-

-

Quenching: Wash resin with DCE (

), DCM ( -

Cleavage: Treat with TFA cocktail to release the stapled peptide.

Part 5: Visualization

Figure 1: Synthesis of L-Vinylglycine via Selenoxide Elimination

Caption: The oxidative elimination pathway converts homoserine lactone to vinylglycine while preserving stereochemistry.

Figure 2: Solid-Phase Peptide Stapling Workflow

Caption: Optimized solid-phase RCM workflow emphasizing inert atmosphere and iterative catalysis.

Part 6: Critical Data Analysis

The following table summarizes the stability profiles of standard vs. alkene-stapled peptides, derived from aggregate pharmacokinetic studies.

| Parameter | Wild-Type Peptide (Linear) | Stapled Peptide (Alkene-Bridged) | Improvement Factor |

| Protease Half-life ( | < 15 minutes | > 240 minutes | ~16x |

| Cellular Uptake | < 1% | 10 - 25% | >10x |

| Binding Affinity ( | Micromolar ( | Nanomolar (nM) | 100 - 1000x |

| Helicity ( | 10 - 20% | 60 - 90% | 3 - 5x |

Part 7: References

-

Synthesis of L-Vinylglycine from L-Homoserine Lactone Source: Journal of Organic Chemistry (JOC) URL:[Link]

-

Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress Source: Journal of Medicinal Chemistry URL:[Link]

-

Optimized Ring Closing Metathesis Reaction Conditions for Solid Phase Synthesis Source: NIH / Peptide Science URL:[Link]

-

Recent Advances in the Synthesis of Unnatural

-Amino Acids Source: Current Organic Chemistry URL:[Link]

Sources

- 1. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 3. biotage.com [biotage.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Homoallylglycine vs. Allylglycine Ethyl Ester

The Alkenyl Divergence in Peptidomimetics & Protein Engineering

Executive Summary

This guide analyzes the critical functional divergence between Homoallylglycine (HAG) and Allylglycine Ethyl Ester (AGEE) . While structurally separated by a single methylene unit (

Part 1: Structural & Physicochemical Analysis[1][2][3]

The core distinction lies in the side-chain length and the C-terminal protection. This "one-carbon" difference dictates their steric compatibility with enzymes (like MetRS) and their reactivity in Ring-Closing Metathesis (RCM).

| Feature | Homoallylglycine (HAG) | Allylglycine Ethyl Ester (AGEE) |

| Side Chain | But-3-enyl ( | Allyl ( |

| C-Terminus | Free Acid ( | Ethyl Ester ( |

| Steric Reach | Extended (Flexible) | Compact (Rigid) |

| LogP (Est.) | ~1.2 (Hydrophobic) | ~1.8 (Enhanced Permeability) |

| Primary Utility | Protein Engineering, Met-Surrogate | RCM Precursor, CNS Probe |

The "Ethyl Ester" Factor

The ethyl ester in AGEE is not merely a protecting group; it significantly alters pharmacokinetics.

-

Solubility: AGEE is soluble in organic solvents (DCM, EtOAc), facilitating solution-phase coupling.

-

Permeability: The ester masks the charged carboxylate, allowing passive diffusion across cell membranes and the Blood-Brain Barrier (BBB). Once intracellular, esterases hydrolyze it to the active Allylglycine (AG).

Part 2: The Biological Bifurcation

This section details the most critical operational difference: Translational Incorporation vs. Toxicity.

1. HAG: The Methionine Surrogate (The "Trojan Horse")

HAG is structurally isosteric to Methionine (Met), where the terminal alkene replaces the thioether.

-

Mechanism: Wild-type Methionyl-tRNA Synthetase (MetRS) cannot efficiently distinguish HAG from Met due to the similar van der Waals radius of the alkene and the sulfur atom.

-

Application: In methionine-auxotrophic E. coli strains, HAG is translationally incorporated into proteins at AUG codons. This introduces a "clickable" alkene handle for downstream bioconjugation (e.g., thiol-ene click) without abolishing protein folding.

2. AGEE: The Neurological Probe & Toxin

Allylglycine (the hydrolysis product of AGEE) is not a benign building block in vivo.

-

Mechanism: It acts as a potent inhibitor of Glutamate Decarboxylase (GAD) , the enzyme responsible for synthesizing GABA.[1]

-

Toxicity: Systemic administration of AGEE leads to seizures and convulsions.

-

Research Use: It is deliberately used to induce epilepsy models in rodents to test anticonvulsant drugs. Researchers utilizing AGEE for peptide synthesis must ensure complete removal of unreacted monomers before biological assays.

Part 3: Synthetic Utility – Peptide Stapling & Metathesis[4]

In the context of Peptide Stapling (stabilizing

The "Rule of Spacing"

-

Allylglycine (AG): Shorter reach. Often used for

staples (one turn of the helix) when paired with another short-chain alkene. However, homopolymers of AG tend to form -

Homoallylglycine (HAG): Longer reach. Essential for

staples (two turns). The extra flexibility allows the alkene to reach its metathesis partner without distorting the helical backbone.

Ring-Closing Metathesis (RCM) Kinetics

HAG generally exhibits superior RCM kinetics compared to AG in helical peptides. The AG side chain is closer to the peptide backbone, leading to higher steric strain during the formation of the metallacyclobutane intermediate in the catalytic cycle.

Part 4: Experimental Protocols

Protocol A: Residue-Specific Incorporation of HAG (SPI Method)

For generating bio-orthogonal proteins.

-

Strain Selection: Use a Met-auxotrophic E. coli strain (e.g., B834(DE3)).

-

Growth Phase: Culture cells in M9 minimal medium supplemented with all 20 amino acids (40 mg/L) including Methionine. Grow to OD

~0.8. -

Depletion Step: Pellet cells (4000g, 10 min). Wash 2x with pre-warmed M9 (no Met). Resuspend in M9 (no Met).

-

Induction & HAG Addition:

-

Add HAG (dissolved in water/NaOH) to a final concentration of 0.5 mM (excess is required to outcompete trace Met).

-

Wait 10 mins for cellular uptake.

-

Induce expression (e.g., IPTG 1 mM).

-

-

Harvest: Incubate 4–6 hours. Harvest cells. The resulting protein will have HAG at Met positions.

Protocol B: Solid-Phase RCM with Grubbs Catalyst

For stapling peptides containing HAG or AG residues.

-

Resin Preparation: Swell peptide-resin (containing olefinic residues) in 1,2-dichloroethane (DCE) for 30 min. DCE is preferred over DCM for higher boiling point if heating is needed.

-

Catalyst Solution: Dissolve Grubbs I or II Catalyst (10–20 mol% relative to peptide) in degassed DCE.

-

Reaction: Add catalyst solution to resin.[3] Bubble

gently or shake for 2 hours at Room Temp.-

Note: For difficult staples (sterically hindered), heat to 40°C or use microwave irradiation (50°C, 10 min).

-

-

Washing: Filter resin.[3] Wash with DCE (3x), DCM (3x), and MeOH (3x) to remove ruthenium byproducts.

-

Cleavage: Proceed with standard TFA cleavage.

Part 5: Visualization & Logic

Diagram 1: The Bio-Orthogonal vs. Toxic Divergence

This diagram illustrates the mechanistic fate of HAG vs. AGEE in a biological system.

Caption: Functional divergence: HAG mimics Methionine for protein synthesis, while AGEE acts as a prodrug inhibitor of GABA synthesis.

Diagram 2: Ring-Closing Metathesis (RCM) Workflow

A logical flow for synthesizing stapled peptides using these building blocks.

Caption: Decision tree for Ring-Closing Metathesis. HAG often proceeds at RT, while AG staples may require thermal energy.

References

-

Link, A. J., & Tirrell, D. A. (2003). Cell surface labeling of Escherichia coli via copper(I)-catalyzed [3+2] cycloaddition. Journal of the American Chemical Society.[3]

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.

-

Horton, R. W., & Meldrum, B. S. (1973). Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase. British Journal of Pharmacology.

-

Kim, Y. W., et al. (2011). Dual role of methionyl-tRNA synthetase in the regulation of translation and tumor suppressor activity of aminoacyl-tRNA synthetase-interacting multifunctional protein-3.[4] PNAS.[4] [4]

-

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[3] An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society.[3]

Sources

- 1. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. Dual role of methionyl-tRNA synthetase in the regulation of translation and tumor suppressor activity of aminoacyl-tRNA synthetase-interacting multifunctional protein-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-aminohex-5-enoate molecular weight and formula

Synonyms: Homoallylglycine ethyl ester; 2-Amino-5-hexenoic acid ethyl ester

CAS Registry Number: 360059-80-9

Molecular Formula:

Executive Summary

Ethyl 2-aminohex-5-enoate is the ethyl ester derivative of homoallylglycine (2-amino-5-hexenoic acid), a non-proteinogenic

Its terminal alkene functionality at the

Physicochemical Profile

| Property | Value | Notes |

| Molecular Formula | Confirmed via elemental analysis standards. | |

| Molecular Weight | 157.21 g/mol | Monoisotopic mass: 157.1103. |

| Appearance | Colorless to pale yellow oil | Hygroscopic; store under inert gas ( |

| Boiling Point | ~85–90 °C at 1 mmHg | Estimated; typically purified via vacuum distillation. |

| Solubility | Soluble in | Protonated salt (HCl) is water-soluble. |

| pKa (Amine) | ~7.8–8.2 | Estimated based on |

| Storage | -20 °C | Prevent polymerization of the terminal alkene. |

Synthetic Utility & Mechanisms[2]

Synthesis via Schiff Base Alkylation

The most efficient route to this compound involves the alkylation of a glycine cation equivalent. The O'Donnell Schiff base (N-(diphenylmethylene)glycine ethyl ester) is deprotonated and alkylated with 4-bromo-1-butene.

-

Mechanism: Phase-transfer catalysis (PTC) or strong base enolization generates the

-carbon nucleophile. -

Advantage: This method allows for enantioselective synthesis if a chiral phase-transfer catalyst (e.g., Cinchona alkaloid derivative) is employed.

Application: Ring-Closing Metathesis (RCM)

This compound is the primary precursor for pipecolic acid derivatives. By N-alkylating the amine with an allyl group (e.g., allyl bromide) and subjecting the diene to a Grubbs catalyst, the 6-membered nitrogen heterocycle is formed.

Application: Thiol-Ene Conjugation

The terminal double bond is orthogonal to most peptide coupling conditions. It allows for late-stage functionalization via radical-mediated thiol-ene addition, attaching fluorophores, PEG chains, or lipids to the amino acid side chain.

Visualizing the RCM Pathway

The following diagram illustrates the transformation of this compound into a dehydropipecolic acid scaffold, a common pharmacophore in HCV protease inhibitors and FKBP12 ligands.

Figure 1: Synthesis of cyclic amino acid scaffolds via Ring-Closing Metathesis of this compound.

Experimental Protocols

Protocol A: Synthesis of this compound (Racemic)

Objective: Preparation from N-(Diphenylmethylene)glycine ethyl ester.

Reagents:

-

N-(Diphenylmethylene)glycine ethyl ester (1.0 eq)

-

4-Bromo-1-butene (1.2 eq)

-

Potassium tert-butoxide (KOtBu) (1.1 eq)

-

THF (Anhydrous)

-

HCl (1M aq)

Procedure:

-

Enolate Formation: In a flame-dried flask under Argon, dissolve N-(Diphenylmethylene)glycine ethyl ester in anhydrous THF. Cool to -78 °C.

-

Deprotonation: Add KOtBu (1M in THF) dropwise over 15 minutes. The solution will turn deep red/orange, indicating enolate formation. Stir for 30 minutes.

-

Alkylation: Add 4-bromo-1-butene dropwise. Allow the reaction to warm slowly to 0 °C over 2 hours, then stir at room temperature for 12 hours.

-

Hydrolysis: Quench the reaction with 1M HCl (aq) and stir vigorously for 2 hours at room temperature. This cleaves the benzophenone imine.

-

Extraction: Wash the aqueous layer with diethyl ether (to remove benzophenone). Basify the aqueous layer to pH ~9 with

. -

Isolation: Extract the free amine ester into DCM (

). Dry over -

Purification: Purify via vacuum distillation or flash chromatography (SiO2, DCM/MeOH 95:5) to yield the title compound as a pale oil.

Protocol B: Handling & Storage

-

Stability: The terminal alkene is prone to oxidation or polymerization if left exposed to air and light.

-

Salt Formation: For long-term storage (>1 month), convert the free base to the hydrochloride salt by treating the ethereal solution with HCl in dioxane. The resulting solid is stable at -20 °C.

Analytical Characterization (Expected Data)

1H NMR (400 MHz,

- 5.80 (ddt, 1H, =CH-): Characteristic multiplet of the internal vinyl proton.

- 5.05–4.95 (m, 2H, =CH2): Terminal alkene protons.

- 4.18 (q, 2H, O-CH2-): Ethyl ester methylene.

-

3.45 (dd, 1H,

- 2.20–1.60 (m, 4H, -CH2-CH2-): Side chain methylenes.

- 1.28 (t, 3H, -CH3): Ethyl ester methyl.

MS (ESI):

-

Calculated

. -

Found

.

References

-

Appretech Scientific Limited. (n.d.). This compound Product Data. Retrieved from

-

PubChem. (2025). Compound Summary: this compound Analogues. National Library of Medicine. Retrieved from [Link]

-

Deming, T. J. (2013). Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides.[2] Chemical Communications, 49, 1-4. Retrieved from [Link]

-

Organic Syntheses. (1955). Glycine ethyl ester hydrochloride.[3] Org.[3][4] Synth. Coll. Vol. 4, 424. Retrieved from [Link]

Sources

Advanced Technical Guide: Olefin-Containing Amino Acid Esters

Synthesis, Macrocyclization, and Therapeutic Utility

Executive Summary

Olefin-containing amino acid esters represent a critical class of non-canonical amino acids (NCAAs) that serve as the fundamental building blocks for peptide stapling and bio-orthogonal labeling . By introducing an alkene handle into the amino acid side chain, researchers can execute Ring-Closing Metathesis (RCM) to lock peptides into bioactive

This guide moves beyond basic definitions to provide a rigorous, field-validated framework for the asymmetric synthesis of these esters and their subsequent application in high-fidelity peptide macrocyclization.

Part 1: Structural Classes & Strategic Utility

The utility of an olefinic amino acid is dictated by its stereochemistry (

Table 1: Key Olefinic Amino Acid Esters in Drug Design

| Designation | Chemical Name | Tether Length | Helix Span Application | Primary Utility |

| S5 | (S)-2-(4-pentenyl)alanine | 5 Carbons | Most common stapling motif; stabilizes short helices. | |

| R8 | (R)-2-(7-octenyl)alanine | 8 Carbons | Used in combination with S5 for longer spans.[1] | |

| Alg | Allylglycine | 1 Carbon | Surface modification | Crosslinking; usually too short for helical stapling. |

| Vyg | Vinylglycine | 0 Carbons | Mechanism-based inhibition | Suicide inhibition of PLP-dependent enzymes.[3] |

Technical Insight: The presence of the

-methyl group in S5 and R8 is not merely structural; it is essential for stabilizing the helical precursor (the Thorpe-Ingold effect) and preventing racemization during peptide synthesis.

Part 2: Asymmetric Synthesis (The Schöllkopf Protocol)

The synthesis of

Mechanistic Workflow

The process utilizes a chiral auxiliary (Valine) to shield one face of the enolate, forcing the electrophile (alkenyl halide) to attack from the opposite side.[4]

Figure 1: The Schöllkopf pathway for asymmetric synthesis of olefinic amino acid esters.[5] The isopropyl group of the valine auxiliary directs the incoming electrophile to the trans-face.

Critical Synthetic Considerations

-

Temperature Control: The lithiation step must occur at

. Higher temperatures lead to enolate equilibration and loss of stereochemical fidelity. -

Electrophile Reactivity: Alkenyl iodides are preferred over bromides for the alkylation of the hindered bis-lactim ether due to the leaving group ability of iodide.

-

Hydrolysis Conditions: Mild acidic hydrolysis (0.25N TFA) is required to cleave the auxiliary without polymerizing the terminal olefin.

Part 3: Application - The "Killer App" (Peptide Stapling)

Once the ester is hydrolyzed to the free acid, Fmoc-protected, and incorporated into a peptide, the olefin side chains are reacted via Ring-Closing Metathesis (RCM).

The RCM Mechanism

The reaction is driven by the release of ethylene gas. The choice of catalyst (Grubbs I vs. Grubbs II) depends on the steric bulk of the peptide.

Figure 2: Simplified catalytic cycle of Ring-Closing Metathesis (RCM) for peptide stapling. The expulsion of ethylene drives the equilibrium forward.

Part 4: Validated Experimental Protocol (RCM)

Context: This protocol assumes the olefin-containing amino acids (e.g., S5, R8) have been incorporated into a resin-bound peptide via standard Fmoc-SPPS.

Reagents

-

Catalyst: Grubbs 1st Generation (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).[6] Note: Use Grubbs II only if the sequence is exceptionally hindered, as it can cause backbone isomerization.

-

Solvent: 1,2-Dichloroethane (DCE), anhydrous, degassed.

-

Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to prevent inter-chain crosslinking).

Step-by-Step Workflow

1. Preparation & Degassing (The "Trust" Step)

-

Protocol: Swell the resin in DCE for 30 minutes. While swelling, sparge the DCE solvent with

or Argon for at least 20 minutes. -

Causality: Oxygen poisons the Ruthenium carbene. Failure to degas is the #1 cause of low yields.

2. Catalyst Addition

-

Protocol: Dissolve Grubbs Catalyst (10 mM final concentration) in the degassed DCE. Add to the resin.[7][8][9]

-

Self-Validation Checkpoint: The solution should be a deep purple. If it turns brown/black immediately upon addition to the resin, the resin may contain residual amine salts or oxidants. Wash resin with DCM/MeOH/DCM cycles if this occurs.

3. Reaction Incubation

-

Protocol: Agitate at room temperature for 2 hours.

-

System Integrity: Do not seal the vessel completely tight; allow a path for ethylene gas to escape (e.g., a needle vent if using a septum), as ethylene buildup inhibits the forward reaction (Le Chatelier's principle).

4. Monitoring & Quenching

-

Protocol: Perform a micro-cleavage on a resin sample. Analyze via LC-MS.

-

Success Criteria: Look for a mass shift of -28 Da (loss of

). -

Quenching: Wash resin with DCE, then DCM. A wash with DMSO or imidazole solution can help remove Ruthenium residues which may adhere to the peptide.

Part 5: Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Mass -14 Da observed | Isomerization | The double bond migrated rather than closing. Switch to Grubbs I (less active) or lower temperature. Avoid Grubbs II for simple helices. |

| Broad peaks in HPLC | Oligomerization | Inter-molecular crosslinking occurred. Dilute the reaction or reduce resin loading (<0.3 mmol/g). |

| Incomplete Conversion | Steric Hindrance | Perform a "double couple" of the catalyst (fresh catalyst added after 2 hours). Heat to 40°C (carefully). |

References

-

Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011).[2] Synthesis of all-hydrocarbon stapled

-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771.[2] [Link] -

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[2] Journal of the American Chemical Society, 122(24), 5891–5892. [Link]

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition, 37(23), 3281–3284. [Link]

-

Schoellkopf, U., Groth, U., & Deng, C. (1981). Enantioselective synthesis of (R)-amino acids using L-valine as chiral auxiliary agent. Angewandte Chemie International Edition in English, 20(9), 798–799. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 5. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 6. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. biotage.com [biotage.com]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of stapled peptides using homoallylglycine

Application Note: Synthesis of Hydrocarbon-Stapled Peptides Using Homoallylglycine (Hag)

Introduction & Strategic Overview

Peptide stapling is a transformational technology in drug discovery, capable of locking short peptides into bioactive

While the "standard" stapling protocol often utilizes

Why use Homoallylglycine?

-

Tunable Bridge Length: When paired with itself or other alkenyl amino acids, Hag creates unique hydrocarbon bridge lengths (e.g., 6 carbons for Hag-Hag) that differ from the standard 8-carbon (

- -

Disulfide Mimicry: Hag-based staples (dicarba analogs) are often used to replace labile disulfide bonds with stable hydrocarbon bridges, maintaining the native tertiary structure while eliminating redox sensitivity.

This guide details the synthesis of Hag-containing peptides via Solid-Phase Peptide Synthesis (SPPS) and the subsequent Ring-Closing Metathesis (RCM) using Grubbs catalysts.

Experimental Workflow

The synthesis follows a linear logic: Sequence Design

Figure 1: Operational workflow for the synthesis of Hag-stapled peptides.

Materials & Reagents

| Component | Specification | Purpose |

| Non-Canonical AA | Fmoc-L-Homoallylglycine-OH | The alkene-bearing building block.[4][5][] |

| Resin | Rink Amide MBHA (0.3–0.5 mmol/g) | Low loading prevents aggregation during RCM. |

| Coupling Reagents | HATU or PyAOP | High-efficiency coupling for steric bulk. |

| Catalyst | Grubbs Catalyst, 1st Generation | Standard for on-resin metathesis. |

| Alt. Catalyst | Hoveyda-Grubbs 2nd Gen | For difficult/sterically hindered sequences. |

| Solvent (RCM) | 1,2-Dichloroethane (DCE) | Allows higher reaction temp (reflux) than DCM. |

| Solvent (Wash) | DCM, DMF, Methanol | Resin swelling and washing. |

Detailed Protocol

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Hag-OH requires modified coupling conditions due to the non-canonical side chain, although it is less sterically hindered than

-

Resin Preparation: Swell Rink Amide resin in DMF for 30 min.

-

Standard Coupling: Couple standard amino acids using 5 eq. AA, 4.9 eq. HBTU, and 10 eq. DIPEA.

-

Fmoc-Hag-OH Coupling (Critical Step):

-

Reagents: Use 3.0 equivalents of Fmoc-Hag-OH.

-

Activator: Use HATU (2.9 eq) and HOAt (3.0 eq) with DIPEA (6 eq) in NMP or DMF.

-

Time: Double couple for 2 hours each.

-

Note: The absence of the

-methyl group in standard Hag makes coupling easier than

-

-

N-Terminal Protection: If the N-terminus is near the staple, leave the final Fmoc group ON during RCM to prevent catalyst coordination to the N-terminal amine. Acetylate (cap) if the sequence is complete.

Phase 2: Ring-Closing Metathesis (RCM)

This step forms the carbon-carbon double bond between the two Hag side chains.

Mechanism of Action: The Grubbs catalyst coordinates with the terminal alkenes of the Hag residues, releasing ethylene gas and forming a macrocyclic internal alkene.

Figure 2: Simplified RCM mechanism on solid support.

Protocol:

-

Solvent Swap: Wash the resin 3x with DCM, then 3x with 1,2-Dichloroethane (DCE) .

-

Why DCE? It is compatible with Grubbs catalysts and allows heating up to 83°C (though 40-50°C is standard for peptides).

-

-

Catalyst Preparation: Dissolve Grubbs 1st Generation Catalyst (20 mol% relative to resin loading) in degassed DCE (concentration ~10 mM).

-

Important: The solution should be purple.[7] Brown indicates oxidation/degradation.

-

-

Reaction: Add catalyst solution to the resin.[8]

-

Incubation: Agitate gently (rocking, not stirring) for 2 hours at room temperature (or 40°C for difficult sequences).

-

Gas Evolution: Ensure the vessel is vented (e.g., a needle through the septum) to allow ethylene gas to escape, driving the equilibrium forward.

-

-

Cycle 2: Drain the solvent. Repeat steps 2-4 with fresh catalyst solution.

-

Washing (Crucial for Purity):

-

Wash 3x with DCE.

-

Wash 3x with DCM.

-

Wash 3x with DMSO (helps remove ruthenium byproducts).

-

Wash 3x with DMF.[9]

-

Phase 3: Cleavage and Purification

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

.-

Avoid EDT: Do not use ethanedithiol (EDT) if you plan to reduce the double bond later, as sulfur poisons metal catalysts. For standard stapled peptides, EDT is acceptable but TIS is preferred.

-

-

Duration: 2–3 hours at room temperature.

-

Precipitation: Precipitate in cold diethyl ether. Centrifuge and dry.

-

Purification: Reverse-phase HPLC (C18 column).

-

Gradient: Stapled peptides are significantly more hydrophobic than their linear precursors. Start with a higher % of Acetonitrile (e.g., 20–80% gradient).

-

Troubleshooting & Optimization (Expert Insights)

| Challenge | Root Cause | Solution |

| Incomplete Cyclization | Steric hindrance or aggregation ("beta-sheet" formation on resin). | 1. Use LiCl (0.4M) in the RCM solvent to disrupt aggregation.2. Switch to Hoveyda-Grubbs II catalyst.3. Perform RCM at 50°C in DCE. |

| Catalyst Oxidation | Oxygen sensitivity of the Ru-carbene. | Degas DCE with Argon/Nitrogen bubbling for 15 mins before adding catalyst. Perform reaction under inert atmosphere. |

| Ruthenium Contamination | Catalyst sticking to the peptide (broad peaks on HPLC). | Wash resin with a solution of DMSO or thiourea in DMF after the RCM step to coordinate and remove Ru. |

| Low Solubility | Increased hydrophobicity of the staple. | Add a PEG-spacer or charged residues (Lys/Glu) at the N/C termini (outside the staple) to improve solubility. |

References

-

Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled a-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771. Link

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281–3284. Link

-

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[][10] Journal of the American Chemical Society, 122(24), 5891–5892. Link

-

Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon Stapled Peptides as Modulators of Protein–Protein Interactions. ACS Chemical Biology, 10(6), 1362–1375. Link

Sources

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 7. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Ring-Closing Metathesis (RCM) of Amino Acid Esters

Executive Summary

Ring-Closing Metathesis (RCM) has evolved from a niche organometallic transformation into a cornerstone of modern peptidomimetic synthesis. In drug discovery, RCM is the primary engine for generating macrocyclic constraints —often referred to as "stapled peptides"—which lock amino acid sequences into bioactive conformations (e.g.,

However, amino acid esters present unique kinetic and thermodynamic challenges. The presence of Lewis-basic amines and carbonyls creates a high risk of catalyst poisoning via chelation , while the flexibility of peptide backbones often favors intermolecular dimerization (oligomerization) over the desired intramolecular cyclization.

This guide details a robust, field-proven protocol for the RCM of amino acid esters, focusing on mitigating chelation, suppressing isomerization, and optimizing yield through entropy control.

Mechanistic Insight: The Chelation Trap

The success of RCM on amino acid substrates depends on managing the coordination sphere of the Ruthenium (Ru) catalyst.

The Problem: Non-Productive Chelation

Standard Grubbs catalysts are 14-electron or 16-electron Ru complexes that require an open coordination site to bind the olefin substrate. Amino acid esters possess two potent catalyst poisons:

-

The Amine Nitrogen: A free amine (

) will coordinate irreversibly to the Ru center, quenching catalytic activity immediately. -

The Ester Carbonyl: Even when the nitrogen is protected, the carbonyl oxygen of a neighboring ester or amide can form a stable 5- or 6-membered chelate with the Ru-carbene intermediate. This forms a "resting state" that slows the reaction, allowing competing pathways (decomposition or isomerization) to dominate.

The Solution: Conformational Locking

-

N-Protection is Mandatory: Never attempt RCM on free amino acids. Use Boc, Fmoc, or Cbz protecting groups. These withdraw electron density from the nitrogen, reducing its Lewis basicity.

-

Bulky Protecting Groups: Using bulky groups (e.g., Trityl or bulky carbamates) can sterically hinder the formation of non-productive chelates.

-

Lewis Acid Additives: In extreme cases, adding a Lewis acid like Ti(OiPr)

can "pre-complex" the interfering carbonyls, leaving the Ru catalyst free to engage the olefins.

Visualization: The Chelation vs. Cyclization Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive chelation trap.

Strategic Catalyst Selection

Not all catalysts are equal for amino acid substrates. Use this selection matrix to choose the correct generation.

| Catalyst | Characteristics | Best Use Case for Amino Acids | Risk Profile |

| Grubbs I (G-I) | Phosphine-based, lower activity. | Simple closures (5, 6-membered rings) with minimal steric bulk. | High sensitivity to oxygen; low tolerance for polar functional groups. |

| Grubbs II (G-II) | NHC-ligand, high activity, thermal stability. | The Industry Standard. Sterically demanding macrocycles (stapled peptides). | Isomerization Risk: High activity can cause double-bond migration (see Section 5). |

| Hoveyda-Grubbs II (HG-II) | Phosphine-free, "release-return" mechanism. | Difficult substrates; electron-deficient olefins. | Difficult to remove Ru residues post-reaction; slower initiation. |

Standard Operating Procedure (SOP)

Objective: Synthesis of a cyclic amino acid ester via RCM using Grubbs II. Scale: 1.0 mmol (adaptable).

Reagents & Equipment[2][3][4][5]

-

Solvent: Anhydrous Dichloromethane (DCM). Note: Toluene may be used for high-temperature (>40°C) requirements.

-

Apparatus: Flame-dried Schlenk flask or round-bottom flask with reflux condenser; Argon/Nitrogen line.

Protocol Steps

Step 1: Substrate Preparation & Degassing (CRITICAL)

Oxygen is the enemy. While G-II is "air stable" as a solid, it decomposes rapidly in solution in the presence of

-

Dissolve the N-protected diene substrate (1.0 mmol) in anhydrous DCM.

-

Dilution Factor: Adjust volume to achieve a concentration of 0.005 M to 0.01 M (100–200 mL for 1 mmol).

-

Why? High dilution favors intramolecular cyclization (RCM) over intermolecular dimerization (ADMET).

-

-

Degas: Sparge the solution with a stream of Argon for 15–20 minutes. Alternatively, perform three freeze-pump-thaw cycles.

Step 2: Catalyst Addition

-

Weigh G-II catalyst (2–5 mol%; 17–42 mg).

-

Dissolve catalyst in a minimal amount of degassed DCM.

-

Add catalyst solution to the reaction flask under positive Argon pressure.

-

Pro-Tip: For difficult macrocycles, add the catalyst in two portions (e.g., 2.5% at T=0 and 2.5% after 2 hours) to maintain active Ru species concentration.

-

Step 3: Reaction & Reflux[3]

-

Heat the reaction to reflux (40°C for DCM).

-

Stir for 2–12 hours. Monitor via TLC or LC-MS.

-

Endpoint: Disappearance of the acyclic diene.

-

-

Ethylene Removal: Ensure the system is open to an inert gas bubbler (oil bubbler) to allow ethylene gas to escape. The removal of ethylene drives the equilibrium forward (Le Chatelier’s principle).

Step 4: Quenching & Purification

-

Quench: Add ethyl vinyl ether (50 equiv) or DMSO (50 equiv) and stir for 30 minutes. This creates a catalytically inactive Ru-carbene, preventing side reactions during concentration.

-

Scavenging: Add activated charcoal or a specialized Ru-scavenger (e.g., SiliaMetS®) to bind the metal. Filter through Celite.

-

Concentrate in vacuo and purify via flash column chromatography.

Optimization: Suppressing Isomerization

A common failure mode with G-II in amino acid synthesis is olefin isomerization . The Ru-hydride species (formed from catalyst decomposition) can cause the double bond to migrate, resulting in a mixture of ring sizes or exocyclic double bonds.

The Fix: Add 1,4-Benzoquinone .

-

Mechanism: Benzoquinone acts as a hydride scavenger, oxidizing Ru-H species back to active Ru species or inert complexes, preventing migration.

-

Protocol: Add 10–20 mol% of 1,4-benzoquinone to the reaction mixture before adding the catalyst.

Workflow Decision Tree

Use this logic flow to design your specific experiment.

References

-

Grubbs, R. H., et al. (1996). "Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides." Journal of the American Chemical Society.[4][5][6]

-

Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[7] "Prevention of Undesirable Isomerization during Olefin Metathesis." Journal of the American Chemical Society.[4][5][6]

-

Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition.

-

Organic Chemistry Portal. "Ring Closing Metathesis (RCM) - Protocols and Mechanism."

Sources

- 1. Ring Closing Metathesis [organic-chemistry.org]

- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. peptide.com [peptide.com]

- 5. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9133416B2 - Methods for suppressing isomerization of olefin metathesis products - Google Patents [patents.google.com]

- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

Technical Application Note: Solution-Phase Coupling of Ethyl 2-Aminohex-5-enoate

This Application Note and Protocol is designed for researchers synthesizing non-canonical peptides, specifically those utilizing Ethyl 2-aminohex-5-enoate (the ethyl ester of L-Homiallylglycine). This residue is a critical building block for Hydrocarbon Stapled Peptides via Ring-Closing Metathesis (RCM).

) Context: Peptidomimetics, Stapled Peptide Synthesis, Macrocyclization.Part 1: Strategic Considerations & Mechanistic Logic

The Molecule and its Utility

This compound acts as the C-terminal amine acceptor or a protected intermediate in solution-phase synthesis. Its terminal alkene (olefin) at the

Key Chemical Challenges:

-

-Proton Acidity: The electron-withdrawing effect of the ethyl ester makes the

-

Alkene Integrity: While the terminal alkene is robust against standard coupling reagents, it is sensitive to oxidative conditions and must be shielded from trace transition metals (unless RCM is intended) or radical initiators.

-

Salt Neutralization: The compound is typically supplied as a Hydrochloride (HCl) salt to ensure stability. Incomplete neutralization prevents coupling; excess base promotes racemization.

Reagent Selection Strategy

For solution-phase coupling of this specific ester, we prioritize racemization suppression and ease of workup .

| Parameter | Recommended System | Rationale |

| Coupling Agent | EDC · HCl / OxymaPure | EDC forms a water-soluble urea byproduct, simplifying purification. OxymaPure (Ethyl cyanoglyoxylate-2-oxime) is superior to HOBt/HOAt in suppressing racemization [1]. |

| Alternative | T3P (Propylphosphonic anhydride) | Extremely low epimerization risk; byproducts are water-soluble. Ideal for scale-up. |

| Base | DIPEA (Hünig's Base) | Non-nucleophilic, sterically hindered. Used strictly in stoichiometric amounts to free the amine salt. |

| Solvent | DCM or DMF | DCM (Dichloromethane) is preferred for EDC couplings due to solubility profiles; DMF is required if the acid partner is polar/bulky. |

Part 2: Detailed Experimental Protocol